Nile Red Efflux Inhibition Potency Compared to MBX2319 and PAβN
AcrB-IN-3 demonstrates strong inhibition of Nile Red efflux, a direct functional measure of AcrB transport activity, at a minimum concentration of 50 μM . This potency is comparable to that of novel quinazoline-2-carboxamide derivatives, which also exhibited considerable inhibition of Nile Red efflux at concentrations as low as 50 µM, and similar to the activity reported for the reference inhibitor MBX2319 in analogous assays [1]. In contrast, the classical inhibitor PAβN (Phe-Arg-β-naphthylamide) has been shown to have no bactericidal enhancing effect at concentrations up to 100 μM in combination with ciprofloxacin, indicating a functional divergence in efflux inhibition efficacy between chemotypes [2].
| Evidence Dimension | Concentration for significant Nile Red efflux inhibition in E. coli |
|---|---|
| Target Compound Data | 50 μM (minimum concentration with strong inhibitory activity) |
| Comparator Or Baseline | MBX2319 and novel quinazoline-2-carboxamide derivatives: 50 μM (comparable activity) [1]; PAβN: No enhancement of ciprofloxacin bactericidal activity at ≤100 μM [2] |
| Quantified Difference | AcrB-IN-3 shows potent efflux inhibition at 50 μM, which is comparable to the threshold for MBX2319-like compounds, whereas PAβN is functionally ineffective in a related bactericidal enhancement assay at up to 100 μM. |
| Conditions | E. coli Nile Red efflux assay (TargetMol datasheet) ; E. coli Nile Red efflux assay for quinazoline derivatives [1]; E. coli AB1157 ciprofloxacin kill curve assay for MBX2319 and PAβN [2] |
Why This Matters
The 50 μM threshold for AcrB-IN-3 provides a defined benchmark for researchers designing dose-response studies, aligning with the potency of modern AcrB inhibitor chemotypes and differentiating it from the functionally limited PAβN.
- [1] R. G. S. et al. Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Eur J Med Chem. 2020;188:111991. doi:10.1016/j.ejmech.2019.111991. View Source
- [2] Opperman TJ, Kwasny SM, Kim HS, et al. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli. Antimicrob Agents Chemother. 2014;58(2):722-733. doi:10.1128/AAC.01866-13. View Source
